N-(tert-Butoxycarbonyl)-D-alanyl-D-alanyl-L-proline
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Overview
Description
N-(tert-Butoxycarbonyl)-D-alanyl-D-alanyl-L-proline is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to a sequence of amino acids: D-alanine, D-alanine, and L-proline. The Boc group is commonly used in organic synthesis to protect amine groups from unwanted reactions during multi-step synthesis processes . This compound is particularly significant in peptide synthesis and medicinal chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-Butoxycarbonyl)-D-alanyl-D-alanyl-L-proline typically involves the stepwise coupling of protected amino acids. The Boc group is introduced to the amino acids using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The coupling reactions are often facilitated by coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods: Industrial production of Boc-protected peptides involves automated peptide synthesizers that can handle multiple coupling and deprotection steps efficiently. The use of solid-phase peptide synthesis (SPPS) allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin .
Chemical Reactions Analysis
Types of Reactions: N-(tert-Butoxycarbonyl)-D-alanyl-D-alanyl-L-proline undergoes several types of reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling agents.
Common Reagents and Conditions:
Deprotection: TFA in dichloromethane or HCl in methanol.
Coupling: DCC or DIC in the presence of DMAP or N-hydroxysuccinimide (NHS).
Major Products:
Deprotection: The primary product is the free amine form of the peptide.
Coupling: The major product is the extended peptide chain with new amino acid residues.
Scientific Research Applications
N-(tert-Butoxycarbonyl)-D-alanyl-D-alanyl-L-proline has several applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and pharmaceutical purposes
Mechanism of Action
The mechanism of action of N-(tert-Butoxycarbonyl)-D-alanyl-D-alanyl-L-proline primarily involves its role as a protected intermediate in peptide synthesis. The Boc group protects the amine functionality during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further coupling reactions to form peptide bonds .
Comparison with Similar Compounds
N-(tert-Butoxycarbonyl)ethanolamine: Another Boc-protected compound used in organic synthesis.
N-t-BOC-MDMA: A Boc-protected precursor to the drug MDMA.
Uniqueness: N-(tert-Butoxycarbonyl)-D-alanyl-D-alanyl-L-proline is unique due to its specific sequence of amino acids and its application in peptide synthesis. The presence of both D-alanine and L-proline provides distinct structural and functional properties compared to other Boc-protected compounds .
Properties
CAS No. |
66211-27-6 |
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Molecular Formula |
C16H27N3O6 |
Molecular Weight |
357.40 g/mol |
IUPAC Name |
(2S)-1-[(2R)-2-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H27N3O6/c1-9(18-15(24)25-16(3,4)5)12(20)17-10(2)13(21)19-8-6-7-11(19)14(22)23/h9-11H,6-8H2,1-5H3,(H,17,20)(H,18,24)(H,22,23)/t9-,10-,11+/m1/s1 |
InChI Key |
PSEXQIHRIIHENX-MXWKQRLJSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](C)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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